molecular formula C20H13BrN2OS B2853246 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide CAS No. 477569-50-9

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide

Cat. No.: B2853246
CAS No.: 477569-50-9
M. Wt: 409.3
InChI Key: BBQYJKUCIXKKCZ-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-bromobenzamide is a benzamide derivative featuring a benzothiazole moiety linked to a 4-bromobenzamide group via a phenyl ring. This structure combines the planar aromaticity of benzothiazole with the electron-withdrawing bromine substituent, rendering the compound of interest in medicinal chemistry and materials science. The benzothiazole core is known for its bioactivity, including antimicrobial and enzyme-inhibitory properties, while the bromobenzamide group may influence solubility and binding interactions .

Key structural attributes include:

  • Benzothiazole ring: A bicyclic system with sulfur and nitrogen atoms, contributing to π-π stacking and hydrogen-bonding capabilities.
  • Phenyl linker: Provides conformational flexibility and spatial orientation for intermolecular interactions.

Crystallographic studies of related compounds, such as 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB), reveal two molecules per asymmetric unit with distinct hydrogen-bonding patterns, suggesting similar packing behavior for the target compound .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2OS/c21-14-11-9-13(10-12-14)19(24)22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQYJKUCIXKKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Containing Benzamides

a) Antimicrobial Derivatives (Compounds 6a–j)

A series of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides (6a–j) exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). While the target compound lacks the thiazolidinone and nicotinamide moieties present in 6a–j, both share the benzothiazole scaffold.

b) Dengue Virus NS Inhibitors (Z14)

Z14 (5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide) targets Dengue virus NS proteins. Unlike the target compound, Z14 incorporates a pyrimidine-carboxamide group and a methylsulfanyl substituent. The bromine atom in Z14 is positioned on the pyrimidine ring rather than the benzamide, highlighting how substituent placement modulates target specificity .

c) Crystalline Derivatives

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide demonstrates hydrogen-bonding patterns (N–H···O and C–H···π interactions) that stabilize its crystal lattice. The target compound’s bromine may similarly influence packing via halogen bonds, though its planar benzothiazole ring could favor π-stacking over dihydrothiazole’s flexibility .

Benzimidazole vs. Benzothiazole Analogs

Replacing benzothiazole with benzimidazole alters electronic and steric properties:

  • N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide (CAS 391218-46-5):
    • Molecular Weight : 392.25 g/mol vs. 402.5 g/mol for the target compound.
    • pKa : 11.22 (predicted), indicating higher basicity compared to benzothiazole derivatives.
    • Bioactivity : Benzimidazoles are associated with antitumor and antiviral activities, whereas benzothiazoles often exhibit antimicrobial effects .

Substituent Effects: Bromine vs. Other Groups

  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB): The nitro and methoxy groups enhance polarity and hydrogen-bond acceptor capacity, contrasting with the target compound’s bromine and benzothiazole donor-acceptor system. Such differences impact solubility and crystallinity .
  • AS601245 (1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile): A JNK inhibitor with a pyrimidine-acetonitrile chain, demonstrating that benzothiazole’s bioactivity is scaffold-dependent .

Structural and Analytical Comparisons

Spectroscopic Characterization

  • 1H NMR : Benzothiazole protons in N-(1,3-benzothiazol-2-yl)benzamide derivatives resonate at δ 7.2–8.5 ppm, while the bromobenzamide’s aromatic protons appear downfield (δ 7.5–8.1 ppm) due to electron withdrawal .
  • X-ray Crystallography : Tools like SHELXL and ORTEP-3 enable precise determination of bond lengths and angles. For example, the title compound’s C–S bond in benzothiazole is expected to align with typical values (1.74–1.76 Å) observed in related structures .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Hydrogen Bond Acceptors Notable Features
Target Compound 402.5 6.1 4 Bromine, benzothiazole
4MNB 395.2 3.8 5 Nitro, methoxy groups
Z14 439.3 4.5 5 Ethoxy, methylsulfanyl
Benzimidazole Analog 392.25 5.9 3 Higher basicity (pKa 11.22)

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide is a compound within the benzothiazole derivative class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

Chemical Formula: C20_{20}H13_{13}BrN2_2OS
Molecular Weight: 409.3 g/mol
CAS Number: 477569-50-9

Benzothiazole derivatives like this compound are characterized by a benzene ring fused with a thiazole ring, contributing to their unique chemical properties and biological activities.

Antibacterial Activity

Research indicates that benzothiazole derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity and disruption of cell membrane integrity .

Antifungal Activity

The compound has also shown promising antifungal activity. In vitro studies have demonstrated its effectiveness against Candida albicans, a common pathogenic yeast. The structure-activity relationship suggests that modifications at the benzothiazole moiety enhance antifungal potency .

Anticancer Activity

This compound has been evaluated for its anticancer properties across various cancer cell lines. Studies reveal that it induces apoptosis in human breast cancer cells and exhibits cytotoxic effects against colon and lung cancer cells. The compound's mechanism may involve interference with cell cycle progression and induction of oxidative stress in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated as well. It has been shown to reduce inflammation markers in vitro, suggesting that it could serve as a lead compound for developing new anti-inflammatory agents. The presence of electron-withdrawing groups at specific positions enhances its anti-inflammatory activity .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organisms/CellsMechanism of Action
AntibacterialStaphylococcus aureus, Escherichia coliInhibition of enzymes, disruption of membranes
AntifungalCandida albicansTargeting fungal cell wall synthesis
AnticancerBreast, colon, lung cancer cellsInduction of apoptosis, oxidative stress
Anti-inflammatoryVarious inflammatory modelsReduction of inflammatory markers

Case Studies

  • Antibacterial Study : A study published in Pharmaceutical Research demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against S. aureus comparable to standard antibiotics .
  • Antifungal Evaluation : In research focused on antifungal agents, this compound was part of a series tested against C. albicans, showing significant inhibition rates and highlighting its potential as a therapeutic agent for fungal infections .
  • Anticancer Research : A recent investigation into the anticancer effects revealed that this compound significantly reduced cell viability in breast cancer cells through apoptosis pathways.

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